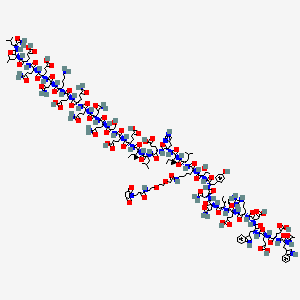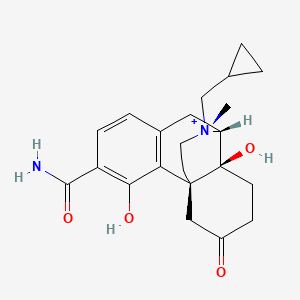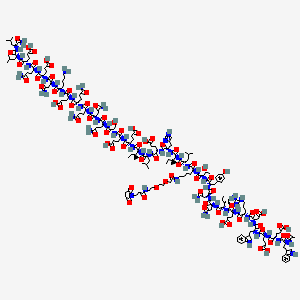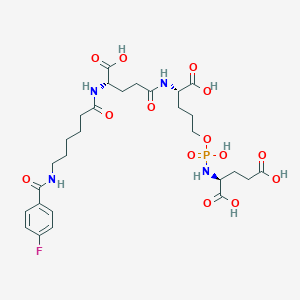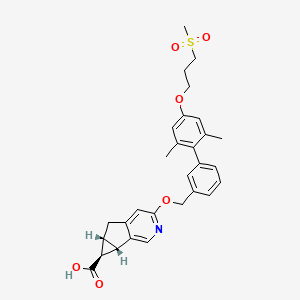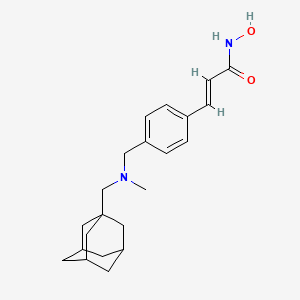
Martinostat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Martinostat is a histone deacetylase inhibitor that is potent against recombinant class I histone deacetylases (isoforms 1-3) and class IIb histone deacetylase (isoform 6) with low nanomolar affinities . It is used primarily in the field of neuroepigenetics for imaging and quantifying histone deacetylase activity in the brain and peripheral organs using positron emission tomography .
Méthodes De Préparation
Martinostat is synthesized through a series of chemical reactions. The synthetic route involves reductive amination followed by conversion into a hydroxamic acid in the presence of hydroxylamine and sodium hydroxide . The detailed reaction conditions and industrial production methods are not extensively documented in the available literature.
Analyse Des Réactions Chimiques
Martinostat undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stable structure.
Substitution: this compound can undergo substitution reactions, particularly at the amine and hydroxamic acid functional groups.
Common Reagents and Conditions: Hydroxylamine and sodium hydroxide are commonly used in the synthesis of this compound.
Major Products: The primary product of these reactions is this compound itself, with potential minor by-products depending on the reaction conditions.
Applications De Recherche Scientifique
Martinostat has several scientific research applications:
Neuroepigenetics: It is used to study the role of histone deacetylases in the brain and their involvement in neuropsychiatric and neurodegenerative diseases.
Positron Emission Tomography: When tagged with the radioisotope carbon-11, this compound can be used to quantify histone deacetylase activity in vivo.
Mécanisme D'action
Martinostat exerts its effects by inhibiting histone deacetylases, which are enzymes responsible for the deacetylation of lysine residues on the N-terminal part of core histones (H2A, H2B, H3, and H4) . This inhibition leads to increased acetylation of histones, resulting in changes in gene expression and epigenetic regulation . This compound exhibits selectivity for class I histone deacetylases (isoforms 1-3) and class IIb histone deacetylase (isoform 6) .
Comparaison Avec Des Composés Similaires
Martinostat is compared with other histone deacetylase inhibitors such as vorinostat, entinostat, and crebinostat . These compounds share similar mechanisms of action but differ in their selectivity and potency against various histone deacetylase isoforms. This compound is unique in its high selectivity for class I histone deacetylases and its use in positron emission tomography imaging .
Similar Compounds
Vorinostat: A histone deacetylase inhibitor used in cancer treatment.
Entinostat: Another histone deacetylase inhibitor with applications in cancer therapy.
Crebinostat: A histone deacetylase inhibitor with potential therapeutic applications in various diseases.
Propriétés
Numéro CAS |
1629052-58-9 |
|---|---|
Formule moléculaire |
C22H30N2O2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(E)-3-[4-[[1-adamantylmethyl(methyl)amino]methyl]phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C22H30N2O2/c1-24(14-17-4-2-16(3-5-17)6-7-21(25)23-26)15-22-11-18-8-19(12-22)10-20(9-18)13-22/h2-7,18-20,26H,8-15H2,1H3,(H,23,25)/b7-6+ |
Clé InChI |
WNIDBXBLQFPAJA-VOTSOKGWSA-N |
SMILES isomérique |
CN(CC1=CC=C(C=C1)/C=C/C(=O)NO)CC23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
CN(CC1=CC=C(C=C1)C=CC(=O)NO)CC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815397.png)
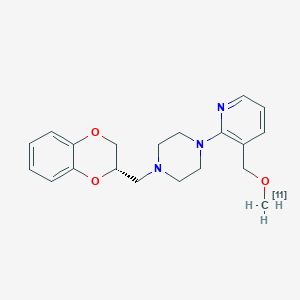
![6-[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10815416.png)
![(3R,20R,24R,28S,34E,36S,38R,41S)-9-methoxy-N-(1-methylcyclopropyl)sulfonyl-26,40,42-trioxo-4,25-dioxa-1,6,13,27,39-pentazaheptacyclo[26.13.1.13,41.05,14.07,12.020,24.036,38]tritetraconta-5,7(12),8,10,13,34-hexaene-38-carboxamide](/img/structure/B10815418.png)
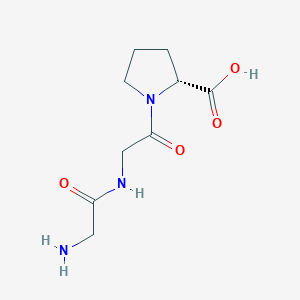
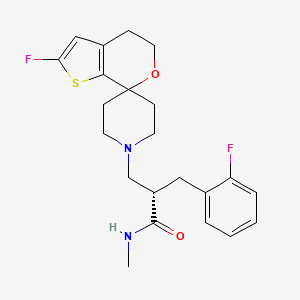
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815433.png)
